
Diethanolamine borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of approximately 167.096 g/mol .
Méthodes De Préparation
Diethanolamine borate can be synthesized through the reaction of boric acid with diethanolamine. The reaction typically occurs at the boiling point of toluene, with the molar ratio of fatty acid (such as stearic or oleic acid), diethanolamine, and boric acid being 1:1.4:0.24. The reaction temperature is maintained between 170-180°C . Industrial production methods involve similar reaction conditions, ensuring the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Diethanolamine borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Diethanolamine borate has a wide range of scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals and as a flame retardant for wood.
Biology: The compound has antiseptic properties, making it useful in biological research.
Medicine: this compound is studied for its potential therapeutic applications, including its use as an antiseptic.
Mécanisme D'action
The mechanism of action of diethanolamine borate involves its interaction with molecular targets and pathways. The compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and corrosion. In biological systems, its antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Diethanolamine borate can be compared with other similar compounds, such as:
Ethanolamine borate: Similar in structure but with different properties and applications.
Triethanolamine borate: Another related compound with distinct chemical and physical properties.
Boronic acids: These compounds share some similarities with this compound but have different reactivity and applications. This compound is unique due to its specific combination of properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
64612-24-4 |
|---|---|
Formule moléculaire |
C4H14BNO5 |
Poids moléculaire |
166.97 g/mol |
Nom IUPAC |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
Clé InChI |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.C(CO)NCCO |
Description physique |
Liquid |
Numéros CAS associés |
93859-15-5 93924-91-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


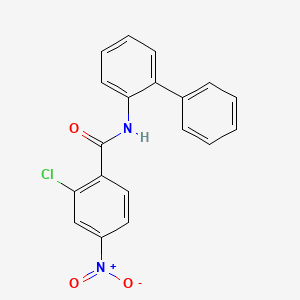
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
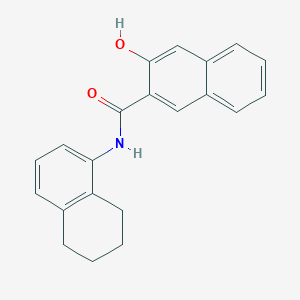
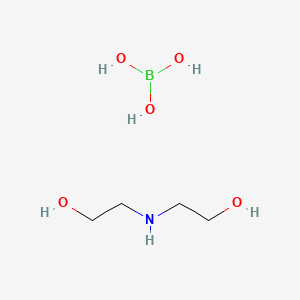
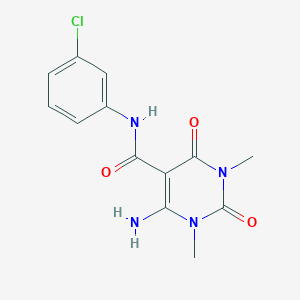


![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
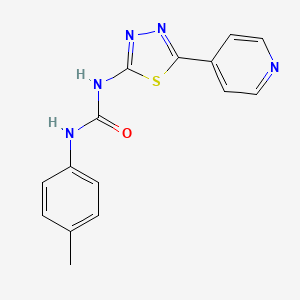
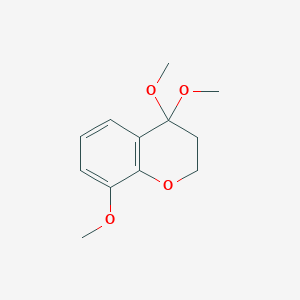
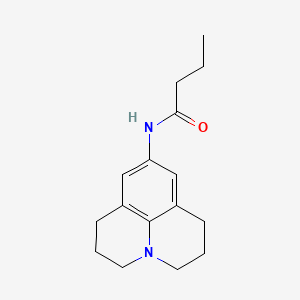
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
